molecular formula C28H32N2O3S B12137437 Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate

Cat. No.: B12137437
M. Wt: 476.6 g/mol
InChI Key: JMJTUDCRHYLANB-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a benzamido group, a dimethylthiophene moiety, and a phenylmethyl group. The compound’s benzamido and thiophene groups are critical for interactions with biological targets, suggesting applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors .

Properties

Molecular Formula

C28H32N2O3S

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)-phenylmethyl]piperidine-3-carboxylate

InChI

InChI=1S/C28H32N2O3S/c1-4-33-28(32)23-16-11-17-30(18-23)25(21-12-7-5-8-13-21)24-19(2)20(3)34-27(24)29-26(31)22-14-9-6-10-15-22/h5-10,12-15,23,25H,4,11,16-18H2,1-3H3,(H,29,31)

InChI Key

JMJTUDCRHYLANB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the carboxylate group. The benzamido group is then attached through an amide bond formation, and finally, the dimethylthiophene moiety is introduced via a substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiophene derivatives .

Scientific Research Applications

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The dimethylthiophene moiety may contribute to the compound’s overall stability and reactivity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogous piperidine-based derivatives. Below is a detailed analysis supported by experimental and theoretical

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Unique Properties
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate Benzamido group, dimethylthiophene, phenylmethyl, piperidine-3-carboxylate Potential enzyme/receptor modulation (e.g., kinase inhibition) Synergistic effects from benzamido and thiophene groups enhance target selectivity .
Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate Acetamido group, tetrahydrobenzo[b]thiophene, 3-chlorophenyl Anticancer and anti-inflammatory activity The tetrahydrobenzo[b]thiophene moiety improves metabolic stability compared to non-hydrogenated analogs .
Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate Pyridin-3-yl substituent, tetrahydrobenzo[b]thiophene Neuroprotective potential Pyridine ring enhances solubility and CNS penetration .
Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)thieno[2,3-c]pyridine-3-carboxylate Sulfonyl group, thienopyridine core Antimicrobial activity Sulfonyl group increases electrophilicity, enhancing covalent binding to bacterial targets .
Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate Azolidinone ring, methoxyphenyl Antidiabetic activity Azolidinone moiety mimics peptide bonds, enabling protease resistance .

Key Insights from Comparative Analysis

Substituent Effects: Benzamido vs. Thiophene vs. Tetrahydrobenzo[b]thiophene: Hydrogenated thiophene derivatives (e.g., tetrahydrobenzo[b]thiophene) show enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Biological Performance :

  • The target compound’s phenylmethyl group may sterically hinder off-target interactions, improving selectivity over analogs with smaller substituents (e.g., pyridin-3-yl or chlorophenyl) .
  • Piperidine-3-carboxylate esters generally exhibit better pharmacokinetic profiles (e.g., oral bioavailability) than piperidine-4-carboxylate derivatives due to reduced steric hindrance during absorption .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving coupling reactions between benzamido-thiophene intermediates and piperidine derivatives, similar to methods described for analogous compounds .
  • Purification challenges (e.g., chromatography for isolating diastereomers) are common across these derivatives .

Uniqueness of the Target Compound

The integration of a 2-benzamido-4,5-dimethylthiophen-3-yl group with a phenylmethyl substituent on the piperidine ring distinguishes this compound from its analogs.

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